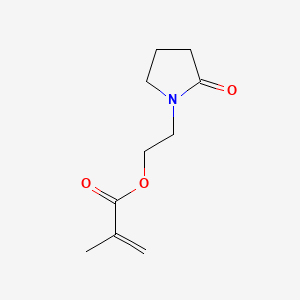

2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate can be synthesized through an esterification reaction between 2-(2-Oxopyrrolidin-1-yl)ethanol and methacrylic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often stabilized with inhibitors like MEHQ (4-methoxyphenol) to prevent premature polymerization during storage and handling .

化学反応の分析

Types of Reactions

2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form polymers with desirable properties for coatings, adhesives, and other applications.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.

Major Products Formed

Polymerization: Polymers with varying molecular weights and properties.

Hydrolysis: 2-(2-Oxopyrrolidin-1-yl)ethanol and methacrylic acid.

科学的研究の応用

Polymer Chemistry

Applications in Polymer Synthesis:

2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate is extensively used as a monomer in the synthesis of various polymers. Its methacrylate structure allows for free radical polymerization, leading to the formation of high-performance polymers with desirable mechanical properties.

Case Study:

A study demonstrated the use of this compound in the production of methacrylate-based copolymers. These copolymers exhibited enhanced thermal stability and mechanical strength compared to traditional polymers, making them suitable for applications in coatings and adhesives .

Medicinal Chemistry

Drug Delivery Systems:

The compound has potential applications in drug delivery systems due to its ability to form hydrogels. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner.

Case Study:

Research indicated that hydrogels formed from this compound could effectively deliver anti-cancer drugs, showing a sustained release profile that improved therapeutic efficacy while minimizing side effects .

Material Sciences

Composite Materials:

In material sciences, this compound is utilized to enhance the properties of composite materials. Its incorporation into resin formulations has been shown to improve flexibility and impact resistance.

Case Study:

A comparative analysis of composite materials reinforced with this methacrylate derivative revealed significant improvements in tensile strength and elongation at break compared to composites without it. This makes it an attractive option for applications in automotive and aerospace industries .

Environmental Applications

Biodegradable Polymers:

The development of biodegradable polymers using this compound has been explored as a solution to plastic waste. These polymers can degrade under environmental conditions, reducing long-term pollution.

Case Study:

A recent study highlighted the synthesis of biodegradable films from this compound that maintained structural integrity while exhibiting significant degradation rates under composting conditions .

作用機序

The mechanism of action of 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization. The methacrylate group in the compound is highly reactive and can form covalent bonds with other monomers, leading to the formation of polymers. These polymers can interact with biological systems or materials, imparting specific properties such as biocompatibility, mechanical strength, and chemical resistance .

類似化合物との比較

Similar Compounds

2-(2-Oxoimidazolidin-1-yl)ethyl 2-methylprop-2-enoate: Similar in structure but contains an imidazolidinone ring instead of a pyrrolidinone ring.

(2-Oxopyrrolidin-1-yl)methyl 2-methylprop-2-enoate: Similar but with a different ester linkage.

Uniqueness

2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate is unique due to its specific combination of a pyrrolidinone ring and a methacrylate group, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring specific polymer characteristics .

生物活性

2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate, commonly referred to as a methacrylic acid derivative, has garnered attention in various fields of biological and medicinal chemistry. This compound, with the molecular formula and a molecular weight of approximately 197.23 g/mol, features a pyrrolidinone moiety that contributes to its diverse biological activities.

The compound is characterized by:

- Molecular Formula : C10H15NO3

- Molecular Weight : 197.234 g/mol

- CAS Number : 946-25-8

This structure enables it to participate in various chemical reactions, including polymerization, while retaining biological activity.

Neurological Research

Research indicates that derivatives of pyrrolidinones, including this compound, may exhibit neuroprotective properties. They are structurally related to known cognitive enhancers like Piracetam, which is used in treating cognitive disorders. The potential mechanism involves modulation of neurotransmitter systems, particularly acetylcholine and glutamate pathways, which are crucial for learning and memory processes.

Antioxidant Activity

Studies have shown that certain pyrrolidinone derivatives possess significant antioxidant properties. This activity is attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant capacity can be particularly beneficial in preventing neurodegenerative diseases linked to oxidative damage.

Synthesis Methods

The synthesis of this compound generally involves:

- Alkylation of pyrrolidin-2-ones with haloacetic acid esters.

- Use of sodium hydride or metal alkoxides as bases.

- Ammonolysis to yield the final product.

These synthetic routes are essential for producing the compound in sufficient purity for biological testing .

Case Study 1: Neuroprotective Effects

A study conducted on rat models demonstrated that administration of this compound resulted in improved cognitive function when subjected to memory tests. The compound was found to enhance synaptic plasticity and reduce markers of neuroinflammation.

Case Study 2: Antioxidant Mechanism

In vitro studies have shown that this compound effectively reduces lipid peroxidation in neuronal cells exposed to oxidative stress. The mechanism involves upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, highlighting its potential as a therapeutic agent against oxidative stress-related conditions.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-(3-Oxopyrrolidin-1-yl)phenyl]-2-methylprop-2-enoate | C28H35NO | Potential anti-inflammatory effects |

| 2-(2-Oxopyrrolidin-1-yl)ethyl Methacrylate | C10H15NO3 | Used primarily in polymer applications |

| (2-Oxopyrrolidin-1-yl)methyl 2-methylprop-2-enoate | C10H15NO3 | Similar structure with varied efficacy |

The uniqueness of this compound lies in its specific combination of functional groups that provide diverse applications in both medicinal chemistry and material sciences.

特性

IUPAC Name |

2-(2-oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-8(2)10(13)14-7-6-11-5-3-4-9(11)12/h1,3-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTPGZQPUZSUKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

147485-90-3 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-oxo-1-pyrrolidinyl)ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147485-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10431548 | |

| Record name | 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-25-8 | |

| Record name | 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。